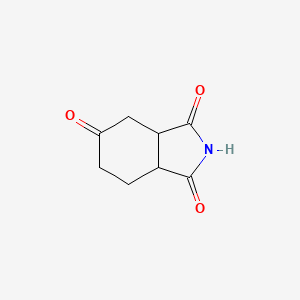

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione

Descripción

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione is a bicyclic organic compound featuring a fused isoindole core with three ketone groups. Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C8H9NO3 |

|---|---|

Peso molecular |

167.16 g/mol |

Nombre IUPAC |

4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |

InChI |

InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h5-6H,1-3H2,(H,9,11,12) |

Clave InChI |

UDSNSJCYDOBTRW-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)CC2C1C(=O)NC2=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tetrahydro-1H-isoindole-1,3,5(2H,6H)-triona normalmente implica reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:

Reacciones de ciclización: A partir de precursores adecuados, se pueden emplear reacciones de ciclización para formar el anillo heterocíclico.

Reacciones de reducción: Reducción de grupos funcionales específicos para lograr la estructura tetrahidro deseada.

Reacciones de oxidación: Oxidación de intermediarios para introducir los grupos funcionales necesarios.

Métodos de producción industrial

Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:

Catálisis: Uso de catalizadores para aumentar las velocidades de reacción.

Control de temperatura y presión: Control preciso de la temperatura y presión de reacción para favorecer los productos deseados.

Técnicas de purificación: Técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-triona puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Conversión a formas más oxidadas.

Reducción: Reducción de grupos funcionales para lograr diferentes estados de oxidación.

Sustitución: Reemplazo de átomos o grupos específicos dentro de la molécula.

Reactivos y condiciones comunes

Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.

Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.

Catalizadores: Como paladio sobre carbono para reacciones de hidrogenación.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados más altamente oxidados, mientras que la reducción puede producir formas más reducidas del compuesto.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of isoindole-1,3-(2H) dione exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized isoindole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative strains. One compound in particular had an inhibition zone comparable to gentamicin, indicating its potential as a therapeutic agent against bacterial infections .

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 15.0 | 1.174 |

| Compound 2 | Escherichia coli | 13.5 | 2.300 |

| Compound 3 | Leishmania tropica | - | 0.0478 |

Anticancer Properties

The anticancer potential of tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione has been explored through various in vitro studies. Compounds derived from this scaffold have shown effectiveness against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle progression in cancer cells, suggesting a mechanism by which they exert their anticancer effects .

Table 2: Anticancer Activity of Isoindole Derivatives

| Compound | Cancer Cell Line | IC50 (μmol/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Caco-2 | 0.500 | Apoptosis induction |

| Compound B | HCT-116 | 0.350 | Cell cycle arrest |

Antiviral Activity

Tetrahydro-1H-isoindole derivatives have also been investigated for their antiviral properties, particularly as inhibitors of HIV-1 integrase. A study highlighted the efficacy of certain bicyclic hydroxy derivatives as potent inhibitors of HIV-1 integrase with low micromolar inhibitory potencies . These compounds were noted for their selective inhibition of strand transfer reactions compared to other mechanisms.

Table 3: Antiviral Efficacy of Isoindole Derivatives

| Compound | Virus Targeted | IC50 (μM) | Resistance Profile |

|---|---|---|---|

| Compound X | HIV-1 Integrase | 0.150 | Effective against G140S/Q148H mutations |

| Compound Y | HIV-1 Integrase | 0.200 | Less affected by Y143R mutation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydro-1H-isoindole derivatives. Various modifications to the isoindole structure have been shown to enhance their antimicrobial and anticancer activities. For example, halogenation has been reported to improve the antimicrobial efficacy significantly .

Table 4: SAR Insights on Isoindole Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Halogenation | Increased antimicrobial potency |

| Lipophilicity | Enhanced bioavailability and activity against cancer cells |

Mecanismo De Acción

El mecanismo por el cual Tetrahydro-1H-isoindole-1,3,5(2H,6H)-triona ejerce sus efectos implica interacciones con objetivos y vías moleculares. Esto puede incluir:

Unión a enzimas: Inhibición o activación de enzimas específicas.

Interacción con receptores: Modulación de la actividad del receptor.

Modulación de vías: Influencia en vías bioquímicas dentro de las células.

Comparación Con Compuestos Similares

Research Implications and Gaps

- Pharmacological Potential: Isoindole triones are underexplored compared to pyrimidinetriones, which have established roles in antiviral and anti-inflammatory drug development [2].

- Structural Optimization : Substituent engineering (e.g., introducing polar groups) could enhance solubility and target selectivity for isoindole triones [4].

- Safety Considerations: Chromenone derivatives like 3,4,6a,10-tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one require rigorous toxicity profiling before therapeutic use [5].

Actividad Biológica

Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione (THIIT) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant and anti-inflammatory properties, as well as its implications in therapeutic applications.

Chemical Structure and Properties

THIIT has the molecular formula and features a bicyclic structure with multiple carbonyl groups. These structural characteristics contribute to its chemical reactivity and biological properties. The presence of carbonyl functionalities is significant for its biological activity, particularly in scavenging free radicals and modulating oxidative stress pathways.

Antioxidant Properties

Preliminary studies indicate that THIIT exhibits antioxidant properties. The carbonyl groups in its structure may enhance its ability to scavenge free radicals effectively. This property is essential for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

THIIT has also shown potential anti-inflammatory effects. Research suggests that it may inhibit pathways associated with inflammation, possibly through the modulation of cytokine production or the inhibition of inflammatory mediators. This activity could make THIIT a candidate for developing anti-inflammatory drugs.

Understanding the mechanism of action of THIIT is crucial for its therapeutic application. Initial interaction studies suggest that THIIT may bind effectively to enzymes or receptors involved in oxidative stress pathways. Elucidating these interactions will provide insights into its biological effects and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand THIIT's unique properties, a comparative analysis with related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isoindole | Similar bicyclic structure | Lacks multiple carbonyl groups |

| 1H-Isoindole-1,3-dione | Has two carbonyl groups | Less saturated compared to tetrahydro form |

| Phthalimide | Contains an imide functional group | Different reactivity due to imide presence |

| Tetrahydrophthalic Anhydride | Similar saturation level | Different functional groups |

| Benzofuroxan | Incorporates a fused heterocyclic system | Exhibits distinct electronic properties |

This table highlights how the unique combination of carbonyl functionalities within the tetrahydro framework distinguishes THIIT from its analogs and contributes to its potential utility in various applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of isoindole derivatives similar to THIIT:

- Study on Antioxidant Activity : A study found that isoindole derivatives exhibited significant antioxidant effects in vitro, suggesting that compounds like THIIT could be developed as antioxidant agents against oxidative stress-related diseases .

- Cancer Research : Research has indicated that certain isoindole derivatives can inhibit tumor growth in various cancer models. While specific studies on THIIT are lacking, these findings support further exploration into its anticancer potential .

- Inflammation Studies : Investigations into other isoindole compounds have shown their ability to modulate inflammatory pathways effectively, indicating a promising avenue for THIIT as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.